![molecular formula C16H15N3O3S2 B2933732 2-(4-Methylsulfonylphenyl)-4-(thiophen-2-ylmethylamino)-1H-pyrimidin-6-one CAS No. 1018480-97-1](/img/structure/B2933732.png)
2-(4-Methylsulfonylphenyl)-4-(thiophen-2-ylmethylamino)-1H-pyrimidin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylsulfonylphenyl)-4-(thiophen-2-ylmethylamino)-1H-pyrimidin-6-one, also known as MPTP, is a chemical compound that has been studied for its potential applications in scientific research. MPTP is a pyrimidine derivative that has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
2-(4-Methylsulfonylphenyl)-4-(thiophen-2-ylmethylamino)-1H-pyrimidin-6-one acts as a selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting this transporter, 2-(4-Methylsulfonylphenyl)-4-(thiophen-2-ylmethylamino)-1H-pyrimidin-6-one increases the concentration of dopamine in the synaptic cleft, leading to increased activation of dopamine receptors. This results in a range of biochemical and physiological effects, depending on the specific receptors involved.
Biochemical and Physiological Effects:
2-(4-Methylsulfonylphenyl)-4-(thiophen-2-ylmethylamino)-1H-pyrimidin-6-one has been found to exhibit a range of biochemical and physiological effects, including increased locomotor activity, altered dopamine release, and changes in gene expression. These effects are thought to be mediated by the increased activation of dopamine receptors, which can lead to changes in intracellular signaling pathways and gene expression.
Advantages and Limitations for Lab Experiments
2-(4-Methylsulfonylphenyl)-4-(thiophen-2-ylmethylamino)-1H-pyrimidin-6-one has several advantages for use in lab experiments, including its selective inhibition of the dopamine transporter and its ability to increase dopamine levels in the brain. However, there are also some limitations to its use, such as potential off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several potential future directions for research on 2-(4-Methylsulfonylphenyl)-4-(thiophen-2-ylmethylamino)-1H-pyrimidin-6-one, including further investigation of its mechanism of action and its potential applications in the treatment of neurological disorders. Additionally, there is a need for more research on the safety and toxicity of 2-(4-Methylsulfonylphenyl)-4-(thiophen-2-ylmethylamino)-1H-pyrimidin-6-one, particularly in the context of its use in lab experiments.
Synthesis Methods
2-(4-Methylsulfonylphenyl)-4-(thiophen-2-ylmethylamino)-1H-pyrimidin-6-one can be synthesized through a multi-step process that involves the reaction of 4-methylsulfonylbenzaldehyde with thiophen-2-ylmethylamine, followed by the reaction of the resulting intermediate with 2-chloro-6-(trifluoromethyl)pyrimidine. The final product is obtained through purification and isolation steps.
Scientific Research Applications
2-(4-Methylsulfonylphenyl)-4-(thiophen-2-ylmethylamino)-1H-pyrimidin-6-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective inhibitor of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. This makes 2-(4-Methylsulfonylphenyl)-4-(thiophen-2-ylmethylamino)-1H-pyrimidin-6-one a useful tool for studying the role of dopamine in various physiological and pathological processes, such as Parkinson's disease.
properties
IUPAC Name |
2-(4-methylsulfonylphenyl)-4-(thiophen-2-ylmethylamino)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c1-24(21,22)13-6-4-11(5-7-13)16-18-14(9-15(20)19-16)17-10-12-3-2-8-23-12/h2-9H,10H2,1H3,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJOEUUEBZMISE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NC(=CC(=O)N2)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methanesulfonylphenyl)-6-{[(thiophen-2-yl)methyl]amino}pyrimidin-4-ol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.